Bis(1,3-dithian-2-yl)methane-d
Overview
Description
Bis(1,3-dithian-2-yl)methane-d is an organic compound with the molecular formula C₉H₁₅DS₄ and a molecular weight of 253.49. This compound is a derivative of bis(1,3-dithian-2-yl)methane, where one of the hydrogen atoms is replaced by deuterium.
Preparation Methods
The synthesis of bis(1,3-dithian-2-yl)methane-d typically involves the reaction of 1,3-dithiane with formaldehyde in the presence of a deuterium source. The reaction conditions often include the use of solvents such as chloroform, dichloromethane, and ethyl acetate, and the product is usually stored at -20°C to maintain its stability .
The reaction involves the formation of a methylene bridge between two 1,3-dithiane rings, with deuterium incorporation achieved through the use of deuterated reagents .
Chemical Reactions Analysis
Bis(1,3-dithian-2-yl)methane-d undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the dithiane rings to thiols or other sulfur-containing compounds using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, mild to strong oxidizing or reducing agents, and controlled temperatures to ensure selective reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Bis(1,3-dithian-2-yl)methane-d has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing heterocycles and acyclic compounds.
Biology: The compound is utilized in proteomics research to study protein structures and interactions.
Industry: It is used in materials science for the synthesis of novel materials with unique properties
Mechanism of Action
The mechanism of action of bis(1,3-dithian-2-yl)methane-d involves its ability to act as an acyl anion equivalent in organic synthesis. This allows it to participate in various reactions, forming stable intermediates that can be further transformed into desired products. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Bis(1,3-dithian-2-yl)methane-d can be compared with other similar compounds, such as:
Bis(1,3-dithian-2-yl)methane: The non-deuterated version of the compound, with similar chemical properties but different isotopic composition.
This compound₂: A compound where two hydrogen atoms are replaced by deuterium, offering different isotopic labeling for research purposes
The uniqueness of this compound lies in its deuterium incorporation, which can provide insights into reaction mechanisms and pathways through isotopic labeling studies .
Properties
IUPAC Name |
2-deuterio-2-(1,3-dithian-2-ylmethyl)-1,3-dithiane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16S4/c1-3-10-8(11-4-1)7-9-12-5-2-6-13-9/h8-9H,1-7H2/i8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJKPLNHQJEQOL-BNEYPBHNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(SC1)CC2SCCCS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(SCCCS1)CC2SCCCS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50483965 | |
Record name | Bis(1,3-dithian-2-yl)methane-d | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50483965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31401-53-3 | |
Record name | Bis(1,3-dithian-2-yl)methane-d | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50483965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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